Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO5. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate: This compound has similar structural features but differs in the substitution pattern on the quinoline ring.
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but have different functional groups and substitution patterns.
Ethyl 6,8-dichloro-4-hydroxy-3-quinolinecarboxylate: This compound has chlorine substituents on the quinoline ring, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
ethyl 6,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)10-7-15-12-9(13(10)16)5-8(18-2)6-11(12)19-3/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNTXBHKHDRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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